1-Ethynyl-3-fluoro-2-methoxy-benzene
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Overview
Description
1-Ethynyl-3-fluoro-2-methoxy-benzene is an organic compound with the molecular formula C9H7FO It is a derivative of benzene, where the benzene ring is substituted with an ethynyl group at the first position, a fluorine atom at the third position, and a methoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethynyl-3-fluoro-2-methoxy-benzene can be synthesized through various methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, the benzene ring undergoes substitution reactions where the ethynyl, fluorine, and methoxy groups are introduced sequentially under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, alkylation, and deprotection reactions, followed by purification techniques like distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-3-fluoro-2-methoxy-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted derivatives .
Scientific Research Applications
1-Ethynyl-3-fluoro-2-methoxy-benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-ethynyl-3-fluoro-2-methoxy-benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the fluorine and methoxy groups influence the compound’s reactivity and stability. These interactions can affect biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Ethynyl-2-fluoro-3-methoxybenzene: Similar structure but with different substitution positions.
4-Ethynyl-1-fluoro-2-methylbenzene: Contains a methyl group instead of a methoxy group.
Uniqueness
1-Ethynyl-3-fluoro-2-methoxy-benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1-ethynyl-3-fluoro-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-3-7-5-4-6-8(10)9(7)11-2/h1,4-6H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHJVDWKVIHLIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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